N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
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Description
N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, also known as AP-5, is a chemical compound that has been extensively studied for its potential therapeutic applications. AP-5 belongs to the family of isoquinolines, which are heterocyclic compounds that are widely used in medicinal chemistry.
Scientific Research Applications
1. Synthesis and Characterization
The compound N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide and similar compounds have been synthesized and characterized through various methods. For example, a related compound was synthesized using Sonogashira cross-coupling and characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis (Durgadas, Mukkanti, & Pal, 2013). This process is fundamental in understanding the chemical structure and properties of such compounds.
2. Antimicrobial and Antifungal Activities
Several studies have reported the synthesis and evaluation of similar compounds for their antimicrobial and antifungal activities. For instance, certain derivatives have been synthesized and screened for antimicrobial and hemolytic activity, with some showing significant activity against selected microbial species (Gul et al., 2017). Another study focused on broad-spectrum antifungal agents found that derivatives of similar compounds demonstrated fungicidal activity against Candida and Aspergillus species (Bardiot et al., 2015).
3. Antiproliferative and Anticancer Activities
Compounds with a structure similar to N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide have been studied for their antiproliferative and anticancer activities. For instance, N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides, which share structural similarities, were synthesized and evaluated for their H1-antihistaminic activity (Rao & Reddy, 1994). Another study synthesized and evaluated a series of N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)benzamide and related derivatives for their anticonvulsant activities, demonstrating the potential for neurological applications (Kothayer et al., 2019).
4. Applications in Drug Design
These compounds are also significant in the field of drug design. For example, the synthesis and evaluation of new quinazolines as potential antimicrobial agents indicate their potential application in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007). Additionally, the development of 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition illustrates the role these compounds can play in anticancer drug development (Hassan et al., 2021).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-3-12-25-13-11-18-19(22(25)28)5-4-6-20(18)29-14-21(27)24-17-9-7-16(8-10-17)23-15(2)26/h3-11,13H,1,12,14H2,2H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWPTEJKBVQKOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
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